3-(4-(Difluoromethyl)oxazol-2-YL)aniline
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Overview
Description
3-(4-(Difluoromethyl)oxazol-2-YL)aniline is a heterocyclic compound that features an oxazole ring substituted with a difluoromethyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(Difluoromethyl)oxazol-2-YL)aniline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-(difluoromethyl)oxazole with aniline under controlled conditions . The reaction may require catalysts such as Cu(I) or Ru(II) for efficient cycloaddition .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of metal-free synthetic routes is also explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-(4-(Difluoromethyl)oxazol-2-YL)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the aniline moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole or aniline rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include substituted oxazole derivatives, reduced aniline compounds, and various functionalized heterocycles .
Scientific Research Applications
3-(4-(Difluoromethyl)oxazol-2-YL)aniline has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds.
Medicine: It is explored as a lead compound in drug discovery for developing new therapeutic agents.
Industry: The compound is used in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(4-(Difluoromethyl)oxazol-2-YL)aniline involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The difluoromethyl group enhances the compound’s stability and bioavailability, making it a potent candidate for drug development .
Comparison with Similar Compounds
2-(Benzo[d]oxazol-2-yl)aniline: Shares the oxazole ring but differs in substitution patterns.
3-(2-(4-R-phenyl)hydrazinylidene)pentane-2,4-diones: Isoxazole derivatives with different functional groups.
Uniqueness: 3-(4-(Difluoromethyl)oxazol-2-YL)aniline is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H8F2N2O |
---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
3-[4-(difluoromethyl)-1,3-oxazol-2-yl]aniline |
InChI |
InChI=1S/C10H8F2N2O/c11-9(12)8-5-15-10(14-8)6-2-1-3-7(13)4-6/h1-5,9H,13H2 |
InChI Key |
DIVMGJAEVHYATA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC(=CO2)C(F)F |
Origin of Product |
United States |
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